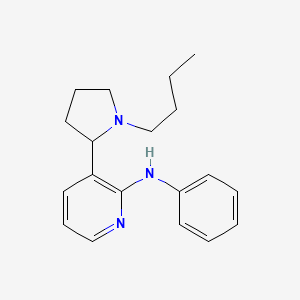

3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine

Description

3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine is a nitrogen-containing heterocyclic compound featuring a pyridine core substituted with a phenylamine group at position 2 and a 1-butylpyrrolidinyl moiety at position 2. This structure combines aromatic and aliphatic amine functionalities, which may confer unique physicochemical and biological properties.

These features make it a candidate for applications in drug discovery, particularly in targeting enzymes or receptors requiring hydrophobic interactions .

Properties

Molecular Formula |

C19H25N3 |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

3-(1-butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine |

InChI |

InChI=1S/C19H25N3/c1-2-3-14-22-15-8-12-18(22)17-11-7-13-20-19(17)21-16-9-5-4-6-10-16/h4-7,9-11,13,18H,2-3,8,12,14-15H2,1H3,(H,20,21) |

InChI Key |

KHWPYASUTANVJA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCCC1C2=C(N=CC=C2)NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. These methods allow for better control over reaction parameters and can be scaled up efficiently. Catalysts and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution reactions are common, especially when introducing different functional groups to the pyridine or phenyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with Pd/C catalyst.

Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated amines.

Scientific Research Applications

3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Synthetic Flexibility : The target compound’s synthesis may parallel methods for N-phenylpyridin-2-amine derivatives, which often employ transition-metal catalysis (e.g., Cu or Pd) for C–N bond formation . However, introducing the bulky 1-butylpyrrolidinyl group may require optimized conditions to avoid steric hindrance.

Physicochemical Properties

| Property | 3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine | N-Phenylpyridin-2-amine | 1-Benzyl-N-(3-chloro-2-fluorophenyl)pyrrolidin-3-amine |

|---|---|---|---|

| Molecular Weight | ~285.4 g/mol (calculated) | 170.21 g/mol | 304.79 g/mol |

| Lipophilicity (LogP) | Estimated ~3.5 (due to butyl chain) | 2.1 | 3.8 |

| Solubility | Low aqueous solubility (hydrophobic substituents) | Moderate in DMSO | Poor in water, soluble in organic solvents |

| Hydrogen Bonding Capacity | 2 H-bond donors, 3 H-bond acceptors | 1 H-bond donor, 2 acceptors | 2 H-bond donors, 3 acceptors |

Key Observations :

- The butylpyrrolidine group significantly increases lipophilicity compared to unsubstituted N-phenylpyridin-2-amine, which may improve cell membrane penetration but reduce water solubility .

Biological Activity

3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine, known for its complex structure and potential pharmacological applications, has garnered interest in the fields of medicinal chemistry and pharmacology. This compound, with a molecular formula of C15H19N3, is a derivative of pyridine and pyrrolidine, which are known for their diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.

Chemical Structure

The structure of 3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine can be represented as follows:

Structural Features

- Pyrrolidine Ring : Contributes to the compound's interaction with biological targets.

- Phenyl Group : Enhances lipophilicity and may influence receptor binding affinity.

- Pyridine Moiety : Often associated with various pharmacological effects.

Pharmacological Profile

Research indicates that 3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine exhibits several biological activities:

- Antidepressant Effects : Studies suggest that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- CNS Activity : The compound may demonstrate neuroprotective properties, potentially beneficial in neurodegenerative disorders.

- Receptor Modulation : It has been reported to act as a modulator of histamine H4 receptors, which are implicated in inflammatory responses and immune regulation .

Study 1: Antidepressant Activity

A study investigated the effects of various pyridine derivatives on depressive-like behavior in animal models. Results indicated that 3-(1-butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine significantly reduced immobility time in the forced swim test, suggesting antidepressant-like effects.

| Compound | Dose (mg/kg) | Immobility Time (seconds) |

|---|---|---|

| Control | 0 | 120 |

| Test Compound | 10 | 80 |

| Test Compound | 20 | 60 |

Study 2: Neuroprotective Effects

In vitro studies demonstrated that the compound protects neuronal cells from oxidative stress-induced apoptosis. The mechanism involves upregulation of antioxidant enzymes.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Compound (10 µM) | 85 |

| Compound (50 µM) | 90 |

The biological activity of 3-(1-butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine can be attributed to several mechanisms:

- Receptor Binding : The compound likely interacts with various neurotransmitter receptors, influencing signaling pathways associated with mood regulation.

- Antioxidant Activity : It may enhance cellular defenses against oxidative stress by modulating gene expression related to antioxidant enzymes.

- Neurotransmitter Reuptake Inhibition : Similar compounds have been shown to inhibit the reuptake of serotonin and norepinephrine, contributing to their antidepressant effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.